molecular formula C20H14O2 B012817 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene CAS No. 100333-37-7

9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene

Cat. No. B012817
M. Wt: 286.3 g/mol
InChI Key: LTGGAYWYOQVIEE-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene is a chemical compound with the molecular formula C20H14O2 . It is a metabolite of benzo(j)fluoranthene and has been identified as a mutagenic dihydrodiol .


Synthesis Analysis

The synthesis of 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene involves several key steps. The Wittig reaction of acenaphthenequinone with (3-methoxyphenethyl)triphenylphosphonium bromide and the cyclization-dehydration of the intermediate forms 10-methoxybenzo[j]fluoranthene exclusively . The reduction of the appropriate quinone with potassium borohydride affords the desired dihydrodiol .


Molecular Structure Analysis

The molecular structure of 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene is represented by the molecular formula C20H14O2 . More detailed structural information can be found in databases like PubChem .

Scientific Research Applications

  • DNA Adducts and Carcinogenic Properties : Benzo[b]fluoranthene, a related compound, has been shown to cause DNA adducts and increased sister chromatid exchanges in rats, suggesting potential carcinogenic properties. This characteristic is essential for understanding the biological impact and health risks associated with these compounds (Ross et al., 1992).

  • Optical Waveguide Behavior : Derivatives of Dialkoxybenzo[j]fluoranthene have demonstrated excellent optical waveguide behavior due to their large Stokes shifts and high crystallinity, indicating potential applications in optical fiber technology (Li et al., 2015).

  • Tumorigenic Activity : Studies have shown that B[j]F and its dihydrodiols can induce pulmonary tumors in newborn mice. Trans-9,10-dihydro-9,10-dihydroxy-B[j]F exhibited less tumorigenic activity, highlighting the variable cancer-causing potential of these compounds (LaVoie et al., 1994).

  • Tumor-Initiating Activity : Studies involving mouse skin have indicated that both phenolic dihydrodiols of benzo[b]fluoranthene exhibit tumor-initiating activity. This finding is vital for understanding the carcinogenic potential of these compounds (Weyand et al., 1993).

  • Synthesis Techniques : Research has also focused on the synthesis of compounds like 3,8-dimethoxy-10,11-dihydrobenzo[j]fluoranthen-12-ones, indicating the chemical interest in manipulating these structures for various applications (Chang et al., 2012).

  • Metabolic Pathways and Mutagenicity : Benzo[j]fluoranthene's metabolism to dihydrodiols has been identified as a pathway for activating it to mutagens for certain bacteria, providing insights into its mutagenic and potentially carcinogenic pathways (LaVoie et al., 1980).

  • Photophysical Properties : The introduction of various functional groups into benzo[k]fluoranthene imide derivatives has been shown to significantly affect their photophysical and electrochemical properties, indicating potential applications in light-emitting devices (Fabrizio et al., 2002).

Safety And Hazards

The safety and hazards associated with 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene are not explicitly mentioned in the retrieved sources. For detailed safety information, databases like PubChem can be referred .

properties

IUPAC Name

pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,14,16(20),17-nonaene-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-17-10-9-14-15(20(17)22)8-7-13-12-5-1-3-11-4-2-6-16(18(11)12)19(13)14/h1-10,17,20-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGGAYWYOQVIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C(C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905387
Record name 9,10-Dihydrobenzo[j]fluoranthene-9,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene

CAS RN

100333-37-7
Record name 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100333377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dihydrobenzo[j]fluoranthene-9,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
7
Citations
ZM He, JE Rice, EJ LaVoie - The Journal of Organic Chemistry, 1992 - ACS Publications
The preparation of diastereomeric anti-and syn-epoxides of benzoLz] fluoranthene (BjF) 4, 5-and 9, 10-dihydrodiols is described. The anti-diol epoxides were prepared from the …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
EJ LaVole, S Amin, SS Hecht, K Furuya… - …, 1982 - academic.oup.com
The tumor initiating activities on mouse skin of benzo[b]fluoranthene, (B[b]F), benzo[j]fluoranthene (B[b]F), benzo[k]fluoranthene (B[k]F) and three of their dihydrodiols-9,10-dihydro-9,10-…
Number of citations: 73 0-academic-oup-com.brum.beds.ac.uk
EJ LaVoie, SS Hecht, S Amin, V Bedenko, D Hoffmann - Cancer research, 1980 - AACR
The metabolism of the environmental agents benzo(j)-fluoranthene and benzo(k)fluoranthene was investigated using supernatants from the livers of Aroclor 1254-pretreated rats, which …
Number of citations: 45 aacrjournals.org
JE Rice, EH Weyand, NG Geddie, MC DeFloria… - Cancer research, 1987 - AACR
The metabolism of benzo[j]fluoranthene (BjF) in vivo in mouse skin was investigated. trans-4,5-Dihydro-4,5-dihydroxybenzo[j]fluoranthene (BjF-4,5-diol) and trans-9,10-dihydro-9,10-…
Number of citations: 16 aacrjournals.org
H Zhen-Min, JE Rice, EJ LaVoie - Journal of Organic …, 1992 - researchwithrutgers.com
The preparation of diastereomeric anti-and syn-epoxides of benzo [j] fluoranthene (BjF) 4, 5-and 9, 10-dihydrodiols is described. The anti-diol epoxides were prepared from the …
Number of citations: 0 www.researchwithrutgers.com
S Amin, N Hussain, K Huie, G Balanikas… - … and Metabolism"(Eds …, 1985 - hero.epa.gov
The dihydrodiol metabolities of benzo (b) fluoranthene (205992) and benzo (j) fluoranthene (205823) were synthesized and identified. Metabolism experiments were conducted via the …
Number of citations: 2 hero.epa.gov
IARC Working Group on the Evaluation of … - … and Some Related …, 2010 - ncbi.nlm.nih.gov
This section provides an overview of the toxicokinetics of polycyclic aromatic hydrocarbons (PAHs). Other more comprehensive reviews of the toxicokinetics of PAHs include those by …

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